7-fluoro-8-nitro-1H-quinazolin-4-one
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Overview
Description
7-fluoro-8-nitro-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-8-nitro-1H-quinazolin-4-one typically involves the nitration of 7-fluoro-4(3H)-quinazolinone. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-8-nitro-1H-quinazolin-4-one undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: 7-fluoro-8-amino-1H-quinazolin-4-one.
Substitution: 7-methoxy-8-nitro-1H-quinazolin-4-one.
Scientific Research Applications
7-fluoro-8-nitro-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-fluoro-8-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in target organisms. Additionally, the fluorine atom can enhance the compound’s binding affinity to its molecular targets, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-6-nitro-1H-quinazolin-4-one
- 7-chloro-8-nitro-1H-quinazolin-4-one
- 7-fluoro-8-amino-1H-quinazolin-4-one
Uniqueness
7-fluoro-8-nitro-1H-quinazolin-4-one is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group contributes to its potential as an antimicrobial and anticancer agent by participating in redox reactions that generate reactive oxygen species .
Properties
IUPAC Name |
7-fluoro-8-nitro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBKDJKOXRYRRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)N=CN2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1C(=O)N=CN2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.